REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].C([O-])([O-])=O.[K+].[K+].Cl[CH2:17][C:18](Cl)=[O:19]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].C(#N)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:18](=[O:19])[CH2:17][O:9][C:3]=2[CH:4]=1 |f:1.2.3,5.6|
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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NC1=C(C=C(C=C1)C)O
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Name
|
|
Quantity
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50.5 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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3.94 g
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Type
|
catalyst
|
Smiles
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[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
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ClCC(=O)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2.5 h
|
Duration
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2.5 h
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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ADDITION
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Details
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Water was added (500 mL)
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Type
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EXTRACTION
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Details
|
the aqueous solution was extracted with EtOAc (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluting with 25% EtOAc in petroleum ether)
|
Name
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|
Type
|
product
|
Smiles
|
CC1=CC2=C(NC(CO2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |